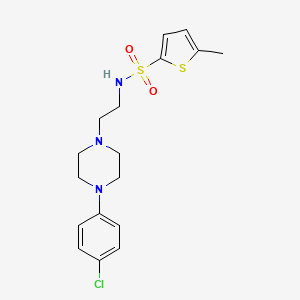

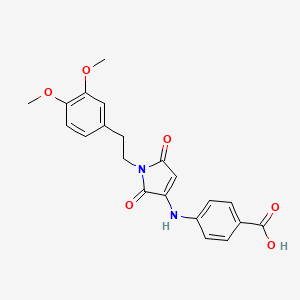

![molecular formula C18H11ClN2O3S B2983467 3-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide CAS No. 683232-27-1](/img/structure/B2983467.png)

3-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a 3,3-disubstituted isoindolinone, methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate, was synthesized by means of the decarboxylation reaction of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate, under Krapcho reaction conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . The chemical shifts were expressed in parts per million (δ, ppm) and referenced to tetramethylsilane (TMS), (CH 3) 4 Si, which served as an internal standard .Chemical Reactions Analysis

The decarboxylation of malonate dimethylesters under Krapcho reaction conditions is a common reaction involving similar compounds . This reaction is convenient as the methyl acetate derivative is directly obtained under mild conditions .Aplicaciones Científicas De Investigación

Antioxidant Activity

Research has demonstrated that derivatives of benzo[b]thiophene, similar in structure to 3-chloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide, exhibit significant antioxidant activity. For instance, compounds synthesized with various substituents, including chloro and hydroxyl groups, have been found to be potent antioxidants, with some derivatives showing higher antioxidant activity than ascorbic acid, a well-known antioxidant (Tumosienė et al., 2019).

Crystal Structure Analysis

The crystal structure and spectroscopic analysis of N-(1,3-dioxoisoindolin-2yl)benzamide, a compound closely related to the target chemical, have been thoroughly studied. This research has contributed to a deeper understanding of the geometric parameters and structural characteristics of similar compounds, laying the groundwork for further explorations into their potential applications (Bülbül et al., 2015).

Synthesis and Reactions

The synthesis and reactions of new 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides have been explored, showcasing the versatility of these compounds in chemical reactions and the potential for creating novel molecules with varying properties. This research highlights the chemical reactivity and the synthetic utility of the core structure in developing new pharmacologically active agents (Ried et al., 1980).

Biological Activities

Benzo[b]thiophene derivatives have been found to exhibit a wide spectrum of pharmacological properties. New derivatives synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride were screened for antibacterial, antifungal, and anti-inflammatory activities, demonstrating the potential of these compounds in medicinal chemistry and drug development (Isloor et al., 2010).

Luminescence Sensing and Pesticide Removal

Metal-organic frameworks (MOFs) constructed using thiophene-functionalized dicarboxylates have shown promising applications in luminescence sensing and the removal of environmental contaminants. These findings indicate the potential use of such compounds in environmental monitoring and remediation efforts, particularly in detecting and trapping harmful substances like pesticides (Zhao et al., 2017).

Propiedades

IUPAC Name |

3-chloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O3S/c1-21-17(23)10-6-4-7-11(13(10)18(21)24)20-16(22)15-14(19)9-5-2-3-8-12(9)25-15/h2-8H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIVQWQESFGZQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

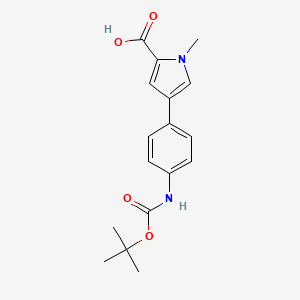

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2983390.png)

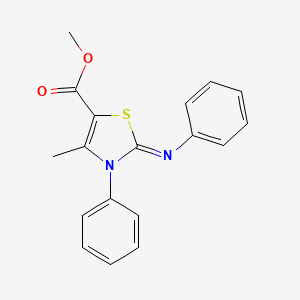

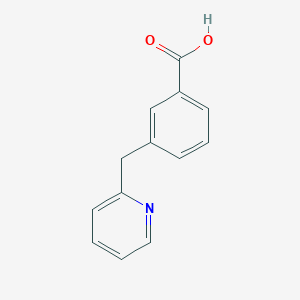

![1-phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2983392.png)

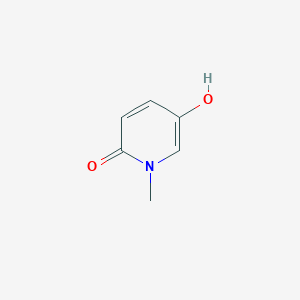

![N-cyclopentyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2983393.png)

![1-(2-Fluorophenyl)-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine](/img/structure/B2983397.png)

![(E)-3-benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2983400.png)

![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2983401.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2983403.png)

![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2983407.png)